molecular formula C24H24N2O3S B2358100 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide CAS No. 942006-27-1

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide

Cat. No. B2358100
CAS RN: 942006-27-1
M. Wt: 420.53
InChI Key: RZJSYRJJJGLNJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .


Chemical Reactions Analysis

Sulfonamides, such as this compound, have played a defining role in the history of drug development and continue to be prevalent today . They can be alkylated, acylated, or arylated to produce other sulfonamides . They are often the precursors to sulfonylureas, commonly used in diabetes medication and as herbicides, by coupling with isocyanates .

Scientific Research Applications

Remote Sulfonylation of Aminoquinolines

The study by Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing sodium sulfinates as sulfide sources. This approach generates environmentally friendly byproducts and provides a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, highlighting a less odorous and more environmentally friendly method compared to previous techniques (Chengcai Xia et al., 2016).

Fluorescent Probes for Zn2+

Ohshima et al. (2010) reported on the synthesis of a fluorescent probe for Zn2+, which upon complexation with Zn2+ at neutral pH, undergoes hydrolysis of the benzenesulfonyl group, leading to a 1:1 Zn2+-complex with enhanced fluorescence. This study illustrates the potential of using sulfonylated quinoline derivatives in designing sensitive probes for detecting zinc ions in biological samples (Ryosuke Ohshima et al., 2010).

Catalysts for Transfer Hydrogenation

Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings. These complexes were evaluated for their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, showing good activity. This research highlights the application of sulfonylated quinoline derivatives as ligands in catalysis (Serkan Dayan et al., 2013).

Leishmanicidal and Trypanocidal Activities

Da Silva et al. (2007) investigated the in vitro leishmanicidal and trypanocidal activities of N-quinolin-8-yl-arylsulfonamides, revealing selective efficacy against Leishmania spp. This study showcases the potential of sulfonylated quinoline derivatives in the development of new treatments for parasitic infections (L. E. da Silva et al., 2007).

Antibacterial Activity of Pyrroloquinolinyl Benzamides

Largani et al. (2017) designed and synthesized a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides with significant in vitro antibacterial activity. This research contributes to the exploration of quinoline derivatives as potential antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Future Directions

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the assayed compounds represent promising structures for the development of new synthetic classes of antimicrobials .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24(16-13-19-8-3-1-4-9-19)25-21-14-15-23-20(18-21)10-7-17-26(23)30(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSYRJJJGLNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide

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